Methyl 3,4,5-trimethoxy-2-nitrobenzoate
CAS No.: 5081-42-5
Cat. No.: VC2407817
Molecular Formula: C11H13NO7
Molecular Weight: 271.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5081-42-5 |
---|---|
Molecular Formula | C11H13NO7 |
Molecular Weight | 271.22 g/mol |
IUPAC Name | methyl 3,4,5-trimethoxy-2-nitrobenzoate |
Standard InChI | InChI=1S/C11H13NO7/c1-16-7-5-6(11(13)19-4)8(12(14)15)10(18-3)9(7)17-2/h5H,1-4H3 |
Standard InChI Key | HCEIEWYPDCDNNU-UHFFFAOYSA-N |
SMILES | COC1=C(C(=C(C(=C1)C(=O)OC)[N+](=O)[O-])OC)OC |
Canonical SMILES | COC1=C(C(=C(C(=C1)C(=O)OC)[N+](=O)[O-])OC)OC |
Introduction
Chemical Identity and Structure
Methyl 3,4,5-trimethoxy-2-nitrobenzoate (CAS: 5081-42-5) is an organic compound characterized by a benzoic acid core modified with multiple functional groups. The structure features three methoxy groups (-OCH₃) at positions 3, 4, and 5 of the benzene ring, a nitro group (-NO₂) at position 2, and a methyl ester (-COOCH₃) functional group. These structural elements create a highly functionalized aromatic system with distinct chemical behavior .
The compound has the molecular formula C₁₁H₁₃NO₇ and a molecular weight of 271.223 g/mol. This molecule contains several key functional groups that contribute to its chemical properties and reactivity profile .
Physical Properties
The physical characteristics of Methyl 3,4,5-trimethoxy-2-nitrobenzoate are summarized in Table 1:
Property | Value |
---|---|
Physical State | Solid at room temperature |
Melting Point | 67-69°C |
Boiling Point | 420°C at 760 mmHg |
Density | 1.284 g/cm³ |
Flash Point | 188.9°C |
Solubility | Soluble in organic solvents; limited solubility in polar solvents |
Table 1: Physical properties of Methyl 3,4,5-trimethoxy-2-nitrobenzoate
The compound typically appears as a crystalline solid under standard conditions. Its relatively high boiling point reflects the significant intermolecular forces present in the compound, while its moderate melting point suggests a reasonably organized crystal structure that requires moderate energy to disrupt .
Structural Identifiers
For unambiguous identification, the compound can be referenced using various chemical identifiers as shown in Table 2:
Identifier Type | Value |
---|---|
CAS Number | 5081-42-5 |
InChI | InChI=1S/C11H13NO7/c1-16-7-5-6(11(13)19-4)8(12(14)15)10(18-3)9(7)17-2/h5H,1-4H3 |
InChI Key | HCEIEWYPDCDNNU-UHFFFAOYSA-N |
SMILES | O=C(OC)C1=CC(OC)=C(OC)C(OC)=C1N(=O)=O |
Table 2: Structural identifiers for Methyl 3,4,5-trimethoxy-2-nitrobenzoate
Chemical Reactivity and Behavior
The reactivity of Methyl 3,4,5-trimethoxy-2-nitrobenzoate is largely governed by its functional groups. The nitro group at position 2 strongly influences the electronic distribution within the aromatic ring, creating an electron-deficient center. This electronic effect has significant implications for the compound's participation in various chemical reactions, particularly electrophilic substitution reactions, where the nitro group acts as a deactivating and meta-directing group .
The three methoxy groups contribute electron density to the aromatic ring through resonance effects, partially offsetting the electron-withdrawing effects of the nitro group. This combination of electronic effects creates a complex reactivity profile that can be leveraged in organic synthesis .
Solubility Profile
Synthetic Applications and Derivatization
Methyl 3,4,5-trimethoxy-2-nitrobenzoate serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules with potential biological activity.
Reduction to (3,4,5-Trimethoxy-2-nitrophenyl)methanol
A notable synthetic transformation involves the reduction of Methyl 3,4,5-trimethoxy-2-nitrobenzoate to produce (3,4,5-Trimethoxy-2-nitrophenyl)methanol. This reaction utilizes diisobutylaluminum hydride (DIBAH) as the reducing agent in toluene at -50°C, as shown in the following reaction scheme :
Methyl 3,4,5-trimethoxy-2-nitrobenzoate (4) + DIBAH → (3,4,5-Trimethoxy-2-nitrophenyl)methanol (5)
This reduction represents a key step in the synthesis of 2-nitro-3,4,5-trimethoxybenzaldehyde (6), which can be achieved through subsequent oxidation of the alcohol with manganese dioxide in chloroform .
Further Synthetic Pathways
The compound's functional groups provide multiple sites for chemical modification. The methyl ester can undergo hydrolysis to yield the corresponding carboxylic acid, or can be subjected to transesterification or reduction. The nitro group can be reduced to an amino group, opening avenues for further functionalization through diazotization or amide formation .
Biological Activity and Research Applications
Research suggests that compounds containing the 3,4,5-trimethoxy-2-nitro structural motif exhibit interesting biological activities. Studies have investigated derivatives and structurally related compounds for their potential anticancer properties.
Compound | Structure | IC₅₀ (μM) DU145 | IC₅₀ (μM) K562 |
---|---|---|---|
10ah | 2-NO₂,3,4,5-(OCH₃)₃ with 4-OCH₃-C₆H₄ | 0.6 | 0.6 |
10ad | 2-Br,3,4,5-(OCH₃)₃ with 4-OCH₃-C₆H₄ | 0.2 | 0.25 |
10ag | 2-Cl,3,4,5-(OCH₃)₃ with 3-OH,4-OCH₃-C₆H₃ | 0.2 | 0.25 |
Table 3: Cytotoxicity data for selected compounds with 2-substituted-3,4,5-trimethoxy moieties against DU145 (prostate cancer) and K562 (leukemia) cell lines
This data suggests that compounds containing the 3,4,5-trimethoxy pattern with various substituents at position 2 (including nitro groups) can exhibit significant cytotoxic activity against cancer cell lines. This highlights the potential importance of Methyl 3,4,5-trimethoxy-2-nitrobenzoate as a precursor in anticancer drug development .
Structure-Activity Relationship Insights
Research examining compounds with structural similarities to Methyl 3,4,5-trimethoxy-2-nitrobenzoate provides valuable insights into structure-activity relationships. Studies indicate that the positioning of methoxy groups significantly impacts biological activity. Specifically, 3,4,5-trimethoxy substitution patterns on benzoyl rings demonstrate approximately 50-fold higher cytotoxic activity against cancer cells compared to 2,4,6-trimethoxy substitution patterns .
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